molecular formula C24H33N5O2S B15280833 N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-methoxyphenyl)-4-(2-methylcyclohexyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-methoxyphenyl)-4-(2-methylcyclohexyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15280833
M. Wt: 455.6 g/mol
InChI Key: PEOLQSXHZXHREB-UHFFFAOYSA-N
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Description

The compound N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-methoxyphenyl)-4-(2-methylcyclohexyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide belongs to the 1,2,4-triazole-based acetamide class, a pharmacophore known for diverse biological activities, including antiviral, antifungal, and anticancer properties . Its structure features a 1,2,4-triazole core substituted at positions 4 and 5 with a 2-methylcyclohexyl group and a 4-methoxyphenyl moiety, respectively. The sulfanyl bridge links the triazole ring to an acetamide group, which is further modified by a 1-cyano-1,2-dimethylpropyl substituent.

Properties

Molecular Formula

C24H33N5O2S

Molecular Weight

455.6 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(4-methoxyphenyl)-4-(2-methylcyclohexyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H33N5O2S/c1-16(2)24(4,15-25)26-21(30)14-32-23-28-27-22(18-10-12-19(31-5)13-11-18)29(23)20-9-7-6-8-17(20)3/h10-13,16-17,20H,6-9,14H2,1-5H3,(H,26,30)

InChI Key

PEOLQSXHZXHREB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1N2C(=NN=C2SCC(=O)NC(C)(C#N)C(C)C)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-methoxyphenyl)-4-(2-methylcyclohexyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the methoxyphenyl and cyano groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-methoxyphenyl)-4-(2-methylcyclohexyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-methoxyphenyl)-4-(2-methylcyclohexyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-methoxyphenyl)-4-(2-methylcyclohexyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features

A comparative analysis of structurally related 1,2,4-triazole acetamides reveals key differences in substituents and functional groups (Table 1):

Compound Name Substituents on Triazole Acetamide Group Key Structural Features
Target Compound 4-(2-methylcyclohexyl), 5-(4-methoxyphenyl) N-(1-cyano-1,2-dimethylpropyl) Bulky 2-methylcyclohexyl; methoxy enhances electron density; cyano group increases polarity
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 4-((naphthalen-1-yloxy)methyl) (1,2,3-triazole) N-(4-chlorophenyl) Naphthyloxy group increases aromaticity; chloro substituent enhances hydrophobicity
N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide 1-cyclohexylmethyl N-(4-bromophenyl) Cyclohexylmethyl adds steric bulk; bromo improves halogen bonding potential
2-[(5-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide (7a) 5-(4-methoxyphenylsulfonyl-piperidinyl), 4-phenyl N-(2-methylphenyl) Sulfonyl-piperidinyl enhances solubility; phenyl at position 4 stabilizes π-π interactions

Key Observations :

  • The 4-methoxyphenyl substituent contributes electron-donating effects, contrasting with electron-withdrawing groups (e.g., chloro, bromo) in other compounds, which may alter electronic distribution and reactivity .
  • The 1-cyano-1,2-dimethylpropyl group in the acetamide side chain is unique, introducing both polarity and steric bulk compared to simpler aryl or alkyl substituents .
Physicochemical and Spectral Properties

Spectroscopic data for related compounds highlight trends in functional group interactions (Table 2):

Compound Name IR Peaks (cm⁻¹) NMR Data (δ, ppm) HRMS ([M+H]+)
Target Compound Not reported in evidence Not reported in evidence Not reported in evidence
6m 1678 (C=O), 1606 (C=C), 785 (C-Cl) Not reported 393.1112 (calc. 393.1118)
N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide Not reported 13C-NMR: 13.7 (CH3), 24.4 (CH2), 53.1 (NCH2) Not reported
2-(5-(Ethylthio)-1,3,4-thiadiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (11) Not reported 13C-NMR: 162.2 (C=O), 164.2 (thiadiazole), 165.5 (sulfamoyl) 341.41 (C12H15N5O3S2)

Key Observations :

  • The C=O stretch near 1678 cm⁻¹ (as in 6m) is characteristic of acetamide derivatives, while C-Cl or C-Br stretches (785 cm⁻¹ in 6m) are absent in the target compound due to its cyano substituent .
  • In 13C-NMR, the target’s 1-cyano group would likely resonate near 115–120 ppm (unreported in evidence), distinct from sulfamoyl (165.5 ppm) or thiadiazole (164.2 ppm) carbons in analogs .

Biological Activity

N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-methoxyphenyl)-4-(2-methylcyclohexyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, relevant case studies, and synthesis pathways.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by several functional groups that contribute to its biological activity. Its molecular formula is C19H29N3O2C_{19}H_{29}N_{3}O_{2} with a molecular weight of approximately 331.46 g/mol. The presence of the cyano group, methoxyphenyl moiety, and triazole ring are notable features that enhance its reactivity and potential interactions with biological targets.

Research indicates that compounds similar to this compound exhibit various biological activities such as:

  • Anti-inflammatory Effects : The methoxyphenyl group suggests potential interactions with receptors involved in pain signaling pathways. Studies have shown that related compounds can modulate inflammatory responses effectively.
  • Analgesic Properties : Preliminary studies indicate that this compound may influence nociceptive pathways, providing relief from pain.

Biological Activity Data

A summary of the biological activities observed in related compounds is presented in the following table:

Activity Description Reference
Anti-inflammatoryModulation of inflammatory mediators and cytokines
AnalgesicReduction in pain perception through receptor interaction
AntimicrobialInhibition of bacterial growth in vitro

Case Studies

Several case studies have investigated the biological activity of similar compounds:

  • Study on Analgesic Effects : A study involving a diastereomeric mixture of related compounds demonstrated significant analgesic effects in animal models when administered at specific dosages (200 mg/kg/day for 5 days). The metabolites were analyzed using chromatographic techniques to identify their structures and mechanisms of action .
  • Inflammation Modulation : Another study highlighted the anti-inflammatory effects of related triazole compounds, showing a decrease in pro-inflammatory cytokines when tested on cell cultures exposed to inflammatory stimuli .

Synthesis Pathways

The synthesis of this compound involves several steps:

  • Formation of the Cyano Group : The initial step typically involves the introduction of the cyano group through nucleophilic substitution reactions.
  • Triazole Synthesis : The triazole ring can be synthesized via cyclization reactions involving appropriate precursors.
  • Final Coupling Reaction : The final product is obtained through coupling reactions that link the various functional groups together.

These synthetic routes are often optimized for yield and purity using various reaction conditions and purification techniques such as chromatography .

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